molecular formula C19H25N7O2S B2758154 8-(azepan-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-27-1

8-(azepan-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2758154
CAS RN: 850914-27-1
M. Wt: 415.52
InChI Key: QLNGIBOPHHSAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(azepan-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N7O2S and its molecular weight is 415.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Cascade Reaction and Heterocyclic System Formation : The compound has been involved in studies examining its role in the formation of complex heterocyclic systems. For instance, the alkylation of related compounds with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)-xanthene leads to the formation of pyrido-thieno-diazepino purine dione derivatives, showcasing the compound's versatility in constructing penta- and hexacyclic heterocyclic systems (Dotsenko, Sventukh, & Krivokolysko, 2012).

Biological Activities

  • Anticancer Activity : Research into the anticancer properties of related pyridine and thiazolopyrimidine derivatives synthesized using similar synthon has shown potential against cancer cells. This suggests that derivatives of the queried compound may have applications in cancer research and treatment (Hammam, Sharaf, & El-Hafez, 2001).

  • Antitumor and Vascular Relaxing Effects : Another study highlighted the synthesis of novel heterocycles related to the compound , which were examined for their antitumor activity and vascular relaxing effects. This research underlines the potential of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Unusual Chemical Reactions

  • Photochemical Transformation : The compound's derivatives have been explored for their unique photochemical behaviors, such as the transformation that begins with the elimination of carbon monoxide and methyl isocyanate, leading to the formation of highly reactive and unusual bicyclic products. This illustrates the complex and intriguing reactivity that such compounds can exhibit under specific conditions (Shorunov, Plutschack, Bermeshev, & Guzei, 2018).

properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2S/c1-13-7-8-20-17(21-13)29-12-11-26-14-15(24(2)19(28)23-16(14)27)22-18(26)25-9-5-3-4-6-10-25/h7-8H,3-6,9-12H2,1-2H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNGIBOPHHSAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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